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APC-300

Cat. No.: B1574147
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Description

APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.

Properties

Molecular Formula

C14H20O2

Appearance

Solid powder

Synonyms

APC300;  APC-300;  APC 300; NONE

Origin of Product

United States

The Adenomatous Polyposis Coli Apc Protein: a 300 Kda Multifunctional Tumor Suppressor and Signaling Hub

Molecular Biology and Structural Context of the APC Protein

The APC protein is comprised of 2,843 amino acids and possesses multiple domains that facilitate its diverse interactions and functions. spandidos-publications.comproteopedia.org At its N-terminus, an oligomerization domain allows the protein to form dimers and potentially higher-order structures. proteopedia.org This is followed by an armadillo repeat domain, which is implicated in protein-protein interactions. The central region of APC is crucial for its tumor suppressor function and contains several key binding sites. These include three 15-amino-acid repeats and seven 20-amino-acid repeats that serve as binding sites for β-catenin, a key protein in the Wnt signaling pathway. nih.govproteopedia.org Interspersed between the 20-amino-acid repeats are three SAMP (serine-alanine-methionine-proline) repeats, which are essential for binding to axin. nih.govproteopedia.org The C-terminal portion of the APC protein contains a basic domain that binds to microtubules and an interaction domain for the EB1 protein, linking APC to the cytoskeleton. proteopedia.org

Mutations that lead to a truncated APC protein, lacking the C-terminal domains, are common in cancer and disrupt its ability to regulate β-catenin, contributing to uncontrolled cell growth. spandidos-publications.comproteopedia.org

Table 1: Key Domains of the APC Protein and their Functions

Domain Location Function Interacting Partners
Oligomerization Domain N-terminus Enables self-association (dimerization) Other APC proteins
Armadillo Repeats N-terminal region Protein-protein interactions, binding to Asef (a guanine (B1146940) nucleotide exchange factor) Asef
15-Amino-Acid Repeats Central region Constitutive binding of β-catenin β-catenin
20-Amino-Acid Repeats Central region Inducible binding of phosphorylated β-catenin Phosphorylated β-catenin
SAMP Repeats Central region Binding to Axin, scaffolding for the destruction complex Axin
Basic Domain C-terminus Microtubule binding Microtubules
EB1 Binding Domain C-terminus Interaction with end-binding protein 1, linking to microtubule plus-ends EB1

The human APC gene is located on the long (q) arm of chromosome 5, specifically in band q22.2. wikipedia.org The gene consists of 21 exons, with exon 15 being particularly large, comprising over 75% of the coding sequence. spandidos-publications.comoup.com This exon is also a frequent site for mutations. oup.com

Germline mutations in the APC gene are responsible for Familial Adenomatous Polyposis (FAP), an inherited condition characterized by the development of numerous colorectal polyps that have a high risk of becoming cancerous. proteopedia.orgamjclinicalcasereports.com Somatic mutations in the APC gene are found in approximately 80% of sporadic colorectal cancers, highlighting its role as a gatekeeper in colorectal tumorigenesis. proteopedia.orgoup.com

The vast majority of APC mutations are nonsense or frameshift mutations that result in the production of a truncated, nonfunctional protein. spandidos-publications.comamjclinicalcasereports.com A significant number of these mutations occur within a "mutation cluster region" (MCR) located between codons 1286 and 1513. proteopedia.orgoup.com Truncations within this region typically remove the C-terminal domains responsible for binding axin and regulating β-catenin, leading to the accumulation of β-catenin and the activation of genes that promote cell proliferation. spandidos-publications.com

The expression of the APC gene is subject to regulation at both the transcriptional and translational levels. Several transcription factors, including p53, USF1, USF2, and Sp3, have been shown to regulate APC gene expression. frontiersin.org Epigenetic mechanisms, such as promoter hypermethylation, can lead to the silencing of the APC gene, providing another route for its inactivation in cancer. frontiersin.org

Interestingly, epithelial cell proliferation itself can induce APC expression, suggesting a feedback mechanism to control cell growth. frontiersin.org While the Wnt signaling pathway is heavily influenced by APC, it is not currently known to directly regulate APC gene transcription, as APC is not a known target of the TCF4 transcription factor, a key component of the Wnt pathway. frontiersin.org However, Wnt signaling can influence chromatin remodeling, which may indirectly affect APC expression. frontiersin.org The APC gene has also been shown to contain an internal ribosome entry site (IRES), suggesting that its translation can be initiated by a cap-independent mechanism, allowing for protein production under conditions where standard cap-dependent translation is inhibited. wikipedia.org

The function of the APC protein is intricately regulated by a variety of post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. biologists.commdpi.com These modifications, including phosphorylation, ubiquitination, and acetylation, can modulate APC's stability, subcellular localization, and its interactions with other proteins, thereby influencing its tumor suppressor activities. biologists.compnas.org

Phosphorylation, the addition of a phosphate (B84403) group, is a key PTM that governs APC's role in the Wnt signaling pathway. pnas.orguniprot.org APC is a component of the "destruction complex," along with axin, glycogen (B147801) synthase kinase 3β (GSK-3β), and casein kinase 1 (CK1). wikipedia.orgplos.org This complex is responsible for the phosphorylation of β-catenin, which targets it for degradation. wikipedia.orgplos.org

The activity of the APC protein itself is also regulated by phosphorylation. uniprot.org For instance, phosphorylation of the 20-amino acid repeats within APC by GSK-3β and CK1 enhances its binding to β-catenin, facilitating its degradation. nih.gov Conversely, phosphorylation of APC near its nuclear localization signal by protein kinase A (PKA) has been shown to inhibit its import into the nucleus, potentially affecting its nuclear functions. pnas.org The phosphorylation state of APC can also influence its ability to undergo liquid-liquid phase separation, a process by which proteins can form distinct, membrane-less compartments within the cell. nih.gov Specifically, phosphorylation of certain domains within APC can inhibit this phase separation, acting as a molecular switch. nih.gov

Ubiquitination is a process where a small protein called ubiquitin is attached to a substrate protein, often marking it for degradation by the proteasome. While APC is a crucial component of the machinery that leads to the ubiquitination and subsequent degradation of β-catenin, the APC protein itself is also subject to regulation by ubiquitination. nih.gov

The anaphase-promoting complex (APC/C), a distinct E3 ubiquitin ligase complex involved in cell cycle regulation, should not be confused with the Adenomatous Polyposis Coli protein. wikipedia.org However, the degradation of key cell cycle proteins is a process that involves ubiquitination. The APC protein's role in ensuring proper chromosome segregation during mitosis is critical, and defects in this process due to APC mutation can lead to chromosomal instability, a hallmark of many cancers. proteopedia.orgmolbiolcell.org

Beyond phosphorylation and ubiquitination, other post-translational modifications, such as acetylation, are known to play a significant role in regulating the Wnt signaling pathway, particularly in the modification of β-catenin and TCF/LEF transcription factors. cytoskeleton.com While the direct acetylation of the APC protein itself is a less-studied area, the interplay of various PTMs is crucial for the precise control of cellular signaling. mdpi.com Proteomic analyses have indicated that the loss of APC can lead to widespread changes in protein isoforms, suggesting a broad impact on post-translational modifications beyond just phosphorylation. biologists.com These findings point to a complex regulatory network where multiple PTMs on APC and its interacting partners likely work in concert to fine-tune its diverse cellular functions.

Domain Architecture and Functional Motifs of the APC Protein

The APC protein is composed of 2,843 amino acids and features several distinct functional domains that mediate its interactions and regulatory roles. webpathology.comproteopedia.org These include an N-terminal oligomerization domain, an armadillo repeat domain, central regions with β-catenin and Axin binding sites, and a C-terminal region that interacts with microtubules and other proteins. researchgate.netoup.com

Table 1: Oligomerization Domains of APC

Domain Location (Amino Acid Residues) Structure Function
N-terminal Oligomerization Domain 1-55 Coiled-coil Dimerization pnas.org
ASAD (APC Self-Association Domain) 396-426 --- Self-association, Liquid-liquid phase separation with Axin nih.gov

The central region of the APC protein is intrinsically disordered and contains multiple binding sites for β-catenin, a key component of the Wnt signaling pathway. frontiersin.orgnih.gov These binding sites are composed of two types of repeats: 15-amino acid (15-aa) repeats and 20-amino acid (20-aa) repeats. proteopedia.orgfrontiersin.org Human APC contains four 15-aa repeats and seven 20-aa repeats. frontiersin.orgnih.gov The 15-aa repeats bind to β-catenin with a moderate affinity and are not regulated by phosphorylation. nih.govbiologists.com In contrast, the 20-aa repeats contain consensus sequences for phosphorylation by kinases such as Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK3). frontiersin.orgbiologists.com Phosphorylation of these sites dramatically increases their binding affinity for β-catenin. biologists.com This enhanced interaction is critical for the efficient degradation of β-catenin. sdbonline.org

Table 2: β-Catenin Binding Repeats in APC

Repeat Type Number in Human APC Phosphorylation Dependent Function
15-aa repeats 4 No Binds β-catenin nih.govbiologists.com
20-aa repeats 7 Yes High-affinity binding to phosphorylated β-catenin frontiersin.orgbiologists.com

APC interacts with Axin and GSK3β, two other core components of the β-catenin destruction complex. nih.govnih.gov The interaction with Axin is mediated by three SAMP (Ser-Ala-Met-Pro) repeats located in the central region of APC, interspersed among the 20-aa β-catenin binding repeats. proteopedia.orgembopress.org Axin acts as a scaffold, bringing together APC, GSK3β, and β-catenin to facilitate the phosphorylation and subsequent degradation of β-catenin. sdbonline.orgnih.gov The binding of Axin to APC is crucial for this process, and truncations in APC that remove the Axin-binding sites are associated with cancer. embopress.org While Axin has a direct binding site for GSK3β, APC can also interact with and enhance the catalytic activity of GSK3β, promoting maximal phosphorylation of β-catenin. nih.govmdpi.com The interaction between APC and Axin is dynamic and regulated by GSK3 phosphorylation, which is essential for driving the catalytic cycle of β-catenin destruction. nih.govelifesciences.org

The C-terminal region of the APC protein contains domains that mediate its association with microtubules, playing a role in microtubule stabilization, cell migration, and chromosome segregation. oup.comoup.com A key microtubule-binding region is a basic domain located in the C-terminus (approximately residues 2200-2400). oup.comnih.gov This domain is rich in basic amino acids and can directly bind to and bundle microtubules. uq.edu.aunih.gov In addition to direct binding, APC can associate with microtubules indirectly through interactions with microtubule-associated proteins like EB1 (end-binding protein 1). oup.comuq.edu.au The interaction with EB1, which binds to the extreme C-terminus of APC, helps to target APC to the growing plus-ends of microtubules. oup.comnih.gov

Table 3: Microtubule-Associated Domains and Interactors of APC

APC Domain/Region Interacting Protein/Structure Function
Basic Domain (C-terminus) Microtubules Direct binding and bundling uq.edu.aunih.gov
Extreme C-terminus EB1 Indirect association with growing microtubule plus-ends oup.comnih.gov
N-terminal Armadillo Repeats KAP3 Targeting APC to microtubule clusters biologists.com

Recent research has identified APC as an RNA-binding protein (RBP), revealing a novel layer of its function. nih.govresearchgate.net APC does not possess a canonical RNA-binding domain, suggesting it acts as an atypical RBP. researchgate.net It has been shown to bind to the 3' untranslated regions (3'UTRs) of a variety of mRNAs, many of which encode proteins involved in microtubule organization and cell motility. nih.gov For example, APC binds to the mRNA of β2B-tubulin, a component of microtubules, and this interaction is important for the localization and expression of β2B-tubulin mRNA in neurons. nih.gov APC can form ribonucleoprotein (RNP) complexes, associating with other RBPs like FMRP and proteins such as Fus/TLS to regulate the localization and translation of target mRNAs, particularly in cellular protrusions. biorxiv.orgrupress.org This function links APC to neural development and the local synthesis of proteins that regulate the cytoskeleton. nih.gov

The extreme C-terminus of the APC protein contains a PDZ-binding motif (VTSV) that facilitates interactions with proteins containing PDZ domains. uni-augsburg.de PDZ domains are common protein-protein interaction modules. nih.gov APC has been shown to interact with several PDZ-domain-containing proteins, including the human disc large (hDLG) tumor suppressor protein and the protein tyrosine phosphatase PTP-BL. kyoto-u.ac.jpuni-augsburg.de The interaction with hDLG is mediated by the PDZ2 domain of hDLG and the C-terminal VTSV motif of APC. uni-augsburg.deplos.org Similarly, the PDZ2 domain of PTP-BL binds to this same motif. uni-augsburg.denih.gov These interactions are implicated in regulating cell adhesion, migration, and cell cycle progression. uni-augsburg.de APC also interacts with Scribble, another PDZ-domain-containing protein important for cell polarity, through its C-terminal PDZ-binding motif. researchgate.net

In addition to the domains discussed, the N-terminal armadillo repeat domain of APC serves as a platform for interactions with various other proteins, including Asef (a guanine nucleotide exchange factor), IQGAP1, and protein phosphatase 2A (PP2A), which are involved in regulating cell migration and adhesion. proteopedia.orgoup.comnih.gov

Role of APC in Wnt/β-Catenin Signaling Pathway Regulation

The primary tumor-suppressive function of APC is to prevent the inappropriate activation of the Wnt/β-catenin signaling pathway. nih.govhubrecht.eu In the absence of a Wnt signal, APC is a crucial component of a cytoplasmic protein assembly known as the β-catenin destruction complex. This complex's main function is to target the transcriptional co-activator β-catenin for degradation, thereby keeping its cytoplasmic and nuclear levels low. mdpi.commolbiolcell.orgoncotarget.com When APC function is lost due to mutation, this regulation is impaired, leading to the stabilization and accumulation of β-catenin. nih.govbiorxiv.org The excess β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of a suite of genes that promote cell proliferation and survival, such as c-MYC and Cyclin D1. nih.govoncotarget.com

The β-catenin destruction complex is a highly organized molecular machine composed of a core set of proteins. APC acts as a central scaffold, bringing together the other key components to ensure the efficient capture and subsequent modification of β-catenin. frontiersin.orgnih.gov The core components of this complex are detailed in the table below.

Component Protein Type Primary Role in the Complex
APC Scaffolding ProteinBinds Axin and β-catenin; facilitates β-catenin phosphorylation.
Axin Scaffolding ProteinBinds APC, β-catenin, GSK3β, and CK1α; central organizer. nih.govembopress.org
GSK3β Serine/Threonine KinasePhosphorylates β-catenin at specific residues, marking it for degradation. nih.govnih.gov
CK1α Serine/Threonine Kinase"Primes" β-catenin by phosphorylating it at Serine 45, enabling subsequent GSK3β-mediated phosphorylation. nih.govembopress.org
β-TrCP E3 Ubiquitin LigaseRecognizes phosphorylated β-catenin and targets it for ubiquitination. hubrecht.eu
PP2A Protein PhosphataseRegulates the phosphorylation status and activity of complex components. frontiersin.orgpnas.org

Table 1: Core Components of the β-Catenin Destruction Complex

The assembly and activity of this complex are critical for preventing the oncogenic accumulation of β-catenin. molbiolcell.orgpnas.org

In the absence of Wnt signaling, β-catenin is continuously synthesized and recruited to the destruction complex. frontiersin.orgoncotarget.com The degradation process is initiated by a sequential phosphorylation cascade. First, Casein Kinase 1α (CK1α) phosphorylates β-catenin on Serine 45. embopress.org This initial "priming" phosphorylation creates a recognition site for Glycogen Synthase Kinase 3β (GSK3β). nih.govembopress.org GSK3β then proceeds to phosphorylate β-catenin at a series of nearby threonine and serine residues (Threonine 41, Serine 37, and Serine 33). embopress.org

This hyperphosphorylated form of β-catenin is then recognized by β-TrCP, the substrate recognition component of an SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. hubrecht.euspandidos-publications.com β-TrCP binds to the phosphorylated sites on β-catenin, leading to its polyubiquitination. This chain of ubiquitin molecules serves as a signal for the 26S proteasome, a large protein complex that degrades ubiquitinated proteins, to destroy β-catenin, thus keeping its cellular levels in check. hubrecht.eu

APC's role as a scaffold is mediated by its multiple protein-binding domains. It interacts directly with both Axin and β-catenin. nih.govfrontiersin.org The interaction with Axin is crucial for the stability and efficiency of the destruction complex. nih.gov APC contains several SAMP (Ser-Ala-Met-Pro) repeats in its central region, which are the primary binding sites for Axin. nih.gov This interaction is critical for down-regulating β-catenin, and mutations that remove these repeats are strongly associated with cancer. nih.gov

APC also possesses multiple repeats of 15 and 20 amino acids that serve as binding sites for β-catenin. nih.govbiorxiv.org The affinity of these sites for β-catenin is enhanced by phosphorylation, a modification that can be carried out by GSK3β. molbiolcell.orgnih.gov By binding both Axin and β-catenin, APC effectively tethers β-catenin within the complex, placing it in close proximity to the kinases CK1α and GSK3β, which are also recruited by the central scaffold Axin. nih.govembopress.org This architectural arrangement dramatically increases the efficiency of β-catenin phosphorylation. embopress.org In fact, the scaffolding function of Axin, in concert with APC, is estimated to enhance the phosphorylation of β-catenin by GSK3β by more than 20,000-fold. embopress.org Furthermore, APC can directly enhance the catalytic activity of GSK3β towards multiple substrates, including β-catenin. nih.gov

Beyond promoting its degradation, APC also plays a direct role in controlling the subcellular location of β-catenin. nih.gov Research has shown that APC is a nuclear-cytoplasmic shuttling protein. nih.gov It contains functional nuclear export sequences (NES) that allow it to be actively transported from the nucleus to the cytoplasm via the CRM1 export receptor. nih.gov

In cells with functional APC, it can bind to nuclear β-catenin and facilitate its export to the cytoplasm. mdpi.comnih.gov This action effectively reduces the concentration of β-catenin in the nucleus, preventing it from activating target gene transcription. oncotarget.com This "chaperone" function is an additional mechanism by which wild-type APC suppresses Wnt signaling. nih.govembopress.org In cancer cells with truncated APC that lacks these critical domains, this export function is lost, contributing to the aberrant nuclear accumulation of β-catenin. spandidos-publications.comnih.gov Therefore, wild-type APC controls the nuclear pool of β-catenin through a dual mechanism: promoting its degradation in the cytoplasm and actively exporting it from the nucleus. nih.gov

When β-catenin accumulates in the nucleus, it binds to members of the TCF/LEF family of DNA-binding proteins, converting them from transcriptional repressors to activators. nih.govhubrecht.eu Wild-type APC can counteract this process even within the nucleus. Reintroducing functional APC into colon carcinoma cells that lack it leads to the removal of β-catenin from TCF-4 and the termination of transcriptional activation. wipo.int

This indicates that APC can disrupt the β-catenin-TCF/LEF complex. wipo.int One proposed mechanism involves the interaction of APC with other transcriptional regulators.

APC's influence on transcription extends to interactions with co-regulators. It has been shown to interact with the transcriptional co-repressor C-terminal Binding Protein (CtBP). nih.govspandidos-publications.com Evidence suggests that an APC-CtBP complex can sequester β-catenin, preventing it from binding to TCF and thereby inhibiting transcription of target genes. spandidos-publications.commdpi.com In APC-mutant tumors, the truncated protein often loses its ability to bind CtBP, which may contribute to the sustained activation of TCF-mediated transcription. spandidos-publications.com

While the primary interaction discussed is with the co-repressor CtBP, it is important to distinguish the tumor suppressor APC from the Anaphase-Promoting Complex/Cyclosome (APC/C), a different multi-protein E3 ubiquitin ligase involved in cell cycle control. The APC/C has been shown to interact with transcriptional co-activators like CBP and p300. researchgate.nettandfonline.com However, the direct interaction of the tumor suppressor APC with such co-activators in the context of TCF/LEF-mediated transcription is less clearly defined than its role in sequestering β-catenin away from the transcriptional machinery. oncotarget.commdpi.com The predominant nuclear function of APC in this context appears to be the removal of β-catenin from chromatin, which leads to the cessation of Wnt target gene expression. nih.govoncotarget.com

Non-Canonical Wnt Pathway Interactions and Regulation

While APC is a central negative regulator of the canonical, β-catenin-dependent Wnt pathway, it also participates in non-canonical Wnt signaling, which operates independently of β-catenin. biorxiv.orgfrontiersin.org The non-canonical pathways are broadly divided into the Wnt/planar cell polarity (PCP) pathway and the Wnt/Ca2+ pathway. frontiersin.org

The Wnt/PCP pathway is crucial for establishing cell polarity and coordinating cell movements. frontiersin.org It involves the activation of small GTPases like RhoA and the c-Jun N-terminal kinase (JNK). frontiersin.org The Wnt/Ca2+ pathway regulates intracellular calcium levels, which is vital for various developmental processes. biorxiv.org Although the direct interactions of APC within these non-canonical pathways are less defined than in the canonical pathway, its multifaceted nature and diverse binding partners suggest a potential regulatory role. For instance, some Wnt ligands can signal through both canonical and non-canonical pathways, and the cellular context often determines the outcome. frontiersin.org

APC's Involvement in Cellular Processes Beyond Wnt Signaling

The functions of APC extend beyond its well-established role in Wnt signaling, particularly in the regulation of the cell cycle.

Regulation of Cell Cycle Progression

APC contributes to the precise control of cell division, ensuring the faithful segregation of chromosomes.

It is crucial to distinguish between the Adenomatous Polyposis Coli (APC) protein and the Anaphase-Promoting Complex/Cyclosome (APC/C). The APC/C is a large E3 ubiquitin ligase complex that targets key cell cycle proteins for degradation by the proteasome, a process essential for orderly transitions through the cell cycle, particularly mitosis. wikipedia.orgfrontiersin.org The APC/C is composed of 11-13 core subunits. wikipedia.org While the tumor suppressor APC is not a core component of the APC/C, its functions in mitosis, such as regulating the mitotic spindle, are critical for proper cell cycle progression. nih.gov The APC/C's activity is paramount for initiating anaphase and the exit from mitosis. nih.gov

The transition from metaphase to anaphase is a critical, irreversible step in mitosis, controlled by the APC/C. pnas.org The APC/C, when activated, ubiquitinates key substrates, marking them for destruction. researchgate.net A primary target is securin, an inhibitory protein that binds to and inactivates separase. jove.com When the APC/C targets securin for degradation, the now-active separase cleaves the cohesin complexes that hold sister chromatids together, allowing them to segregate to opposite poles of the cell. pnas.orgjove.com

The APC/C also targets mitotic cyclins (like Cyclin A and Cyclin B) for degradation. jove.combiorxiv.org The destruction of these cyclins leads to the inactivation of cyclin-dependent kinases (CDKs), which is necessary for the cell to exit mitosis and enter the G1 phase of the next cell cycle. wikipedia.orgpnas.org The tumor suppressor APC plays a role in this process by ensuring proper attachment of chromosomes to the mitotic spindle, a prerequisite for the spindle assembly checkpoint to be satisfied and for the APC/C to be activated. nih.gov

The activity and substrate specificity of the APC/C are tightly regulated by two co-activator proteins: Cdc20 and Cdh1. nih.govnih.gov These proteins bind to the APC/C at different stages of the cell cycle and direct it to specific targets. wikipedia.org

Cdc20 : This co-activator is essential for activating the APC/C at the metaphase-to-anaphase transition. nih.govnih.gov The APC/C-Cdc20 complex is responsible for ubiquitinating securin and S- and M-cyclins. jove.combiorxiv.org The activation of APC/C by Cdc20 is dependent on the mitotic phosphorylation of core APC/C subunits. nih.gov

Cdh1 : Following the initial activation by Cdc20, Cdh1 takes over as the primary co-activator in late mitosis and maintains APC/C activity through the G1 phase. nih.govembopress.org The APC/C-Cdh1 complex has a broader substrate specificity and continues to degrade mitotic cyclins and other proteins like Cdc20 itself, ensuring that CDK activity remains low and preventing a premature entry into the next S phase. pnas.orgnih.gov Unlike Cdc20, the binding of Cdh1 to the APC/C is inhibited by phosphorylation. nih.govembopress.org

This sequential activation by Cdc20 and Cdh1 ensures the ordered degradation of substrates and the unidirectional progression through mitosis and into G1. nih.govnih.gov While Cdc20 is often considered an oncogene due to its role in promoting mitotic progression, Cdh1 is generally viewed as a tumor suppressor that helps maintain the G1 state. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Key Regulators of the Anaphase-Promoting Complex/Cyclosome (APC/C)

Co-activator Primary Function Active Phase of Cell Cycle Regulation Role in Cancer
Cdc20 Initiates metaphase-to-anaphase transition by targeting securin and mitotic cyclins for degradation. nih.govjove.com Metaphase/Anaphase Activated by phosphorylation of APC/C subunits. nih.gov Often acts as an oncogene. nih.govfrontiersin.org

| Cdh1 | Maintains APC/C activity in late mitosis and G1, ensuring low CDK activity. nih.govembopress.org | Late Anaphase/Telophase/G1 | Inhibited by phosphorylation. nih.govembopress.org | Generally considered a tumor suppressor. nih.govaacrjournals.org |

Table 2: Substrates of the Anaphase-Promoting Complex/Cyclosome (APC/C)

Substrate Function Consequence of Degradation
Securin Inhibits the protease separase. jove.com Activation of separase, leading to cleavage of cohesin and separation of sister chromatids. pnas.org
Mitotic Cyclins (e.g., Cyclin A, Cyclin B) Activate Cyclin-Dependent Kinases (CDKs) to drive mitosis. biorxiv.org Inactivation of CDKs, leading to exit from mitosis and entry into G1. wikipedia.orgpnas.org
Cdc20 Co-activator of the APC/C. nih.gov Inactivation of APC/C-Cdc20, part of the transition to APC/C-Cdh1 activity. nih.gov
Aurora Kinases (A and B) Regulate various mitotic events, including spindle assembly and cytokinesis. nih.gov Proper completion of anaphase and cytokinesis. nih.gov

| Plk1 (Polo-like kinase 1) | Mitotic kinase involved in spindle formation and cytokinesis. nih.gov | Mitotic exit. nih.gov |

Substrate Recognition and Ubiquitination Specificity (e.g., Securin, Cyclin B1)

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that targets specific proteins for destruction by the proteasome, thereby driving progression through the cell cycle. creative-diagnostics.comkhanacademy.orgnih.gov Its activity is dependent on co-activator proteins, primarily Cdc20 and Cdh1, which are responsible for recognizing and binding to specific substrates. nih.govpnas.org

The recognition of substrates by the APC/C-co-activator complex is mediated by short, degenerate peptide motifs known as degrons present in the target proteins. creative-diagnostics.compnas.org The two most well-characterized degrons are the Destruction Box (D-box), with a consensus sequence of RxxL, and the KEN-box. pnas.org Proteins like Securin and Cyclin B1 contain these degrons, marking them for ubiquitination and subsequent degradation at specific points in mitosis. pnas.orgembopress.org

At the metaphase-to-anaphase transition, the APC/C in complex with Cdc20 (APC/C-Cdc20) targets Securin and Cyclin B1 for ubiquitination. pnas.org The destruction of Securin liberates the enzyme Separase, which then cleaves the cohesin rings holding sister chromatids together, initiating anaphase. khanacademy.org The subsequent degradation of Cyclin B1 leads to the inactivation of M-phase cyclin-dependent kinases (Cdks), which is necessary for mitotic exit. khanacademy.orgresearchgate.net Research indicates that for Cyclin B1, binding to the APC/C can occur in prometaphase before the D-box is recognized, a process dependent on the Cdk cofactor Cks. rupress.org This initial binding primes the substrate for rapid ubiquitination once the spindle assembly checkpoint is satisfied. embopress.orgrupress.org The APC/C primarily binds Cyclin B1 at chromosomes, a process facilitated by an 'arginine anchor' in both Cyclin B1 and the APC3 subunit that promotes binding to nucleosomes. embopress.org

Modulation of Cell Cycle Checkpoints (e.g., DNA Damage Response)

The APC/C plays a crucial role in the DNA Damage Response (DDR), a network of signaling pathways that detects and repairs DNA lesions to maintain genomic integrity. plos.org In the event of DNA damage, particularly in the G2 phase of the cell cycle, the APC/C is activated to enforce a cell cycle arrest, preventing cells with damaged DNA from entering mitosis. nih.govnih.gov

This G2 checkpoint function is primarily mediated by the APC/C in complex with its coactivator Cdh1 (APC/C-Cdh1). nih.govbiologists.com Following DNA damage, checkpoint kinases like ATM are activated, which ultimately leads to the activation of the APC/C-Cdh1 complex. nih.govbiologists.com This activation appears to be essential for maintaining a prolonged G2 arrest. biologists.com Cells lacking Cdh1 exhibit defects in maintaining the DNA damage-induced G2 checkpoint. nih.gov

Once activated, APC/C-Cdh1 targets key mitotic regulators for destruction, including Polo-like kinase 1 (Plk1) and cyclins. nih.govbiologists.com The degradation of these pro-mitotic proteins effectively blocks entry into mitosis, providing the cell with time to repair the damaged DNA. biologists.com This mechanism acts as a critical barrier against genomic instability, a hallmark of cancer. plos.org The DDR and the Spindle Assembly Checkpoint (SAC) can function collaboratively throughout the cell cycle to ensure genomic stability. plos.org

Cytoskeletal Dynamics and Cell Adhesion

The APC tumor suppressor protein is a key regulator of the cytoskeleton, capable of interacting with and modulating all three major components: microtubules, actin filaments, and intermediate filaments. nih.govresearchgate.netrupress.org Through these interactions, APC influences fundamental cellular processes such as cell migration, adhesion, and the establishment of polarity. nih.govnih.gov

Microtubule Organization and Stability (Plus-End Tracking)

APC is a well-characterized microtubule plus-end tracking protein (+TIP), meaning it specifically accumulates at the growing ends of microtubules. biorxiv.orgnih.govfrontiersin.org This localization allows it to regulate microtubule dynamics and their interaction with other cellular structures. nih.govnih.gov APC can associate with microtubule ends both independently and through its interaction with End-Binding (EB) proteins, such as EB1. biorxiv.orgnih.gov

By localizing to the plus-ends, APC stabilizes microtubules and promotes their net growth, particularly in cell protrusions like the leading edge of migrating cells. nih.govnih.gov This function is critical for establishing cell polarity and directing cell movement. nih.gov In neurons, APC is enriched in areas of axon growth and is involved in neurite outgrowth and growth cone steering. nih.govfrontiersin.org Unexpectedly, studies have also shown that APC can track the shrinking ends of microtubules, a process that occurs independently of EB1. biorxiv.org

Actin Cytoskeleton Regulation and Cell Migration

In addition to its role with microtubules, APC is a direct regulator of the actin cytoskeleton. nih.govnih.gov Research has shown that APC can directly nucleate the assembly of actin filaments, a function critical for promoting directional cell migration. nih.gov This activity is distinct from its microtubule-related functions. nih.gov

APC's influence on both the actin and microtubule networks places it at a crucial intersection for coordinating cytoskeletal activities during cell movement. researchgate.net It localizes to actin-rich regions at the cell cortex and is involved in the turnover of focal adhesions, which are essential for cell migration. nih.gov APC interacts with proteins like IQGAP1, linking it to the Rho GTPases Rac1 and Cdc42, which are master regulators of actin dynamics and cell polarization. biologists.comfrontiersin.org Depletion of APC in tumor cells has been shown to inhibit their migration. nih.gov

Role in Cell-Cell Junctions and Polarity

APC plays a significant role in establishing and maintaining cell-cell adhesion and epithelial polarity. nih.govdtic.mil It is often found concentrated at sites of cell-cell contact, such as adherens junctions, where it can interact with components like E-cadherin and β-catenin. wikipedia.orgnih.govdtic.mil By regulating the distribution of β-catenin between the cytoplasm and the cell membrane, APC influences the integrity of these junctions. biologists.com

Apoptosis and Cell Survival Pathways

The APC tumor suppressor protein is a key modulator of apoptosis (programmed cell death) and cell survival, acting through multiple, complex mechanisms. genecards.orgnih.gov The function of APC in this context is dual and depends on whether the protein is full-length or truncated, as is common in cancer. nih.gov

Full-length APC generally promotes apoptosis. nih.gov A primary mechanism is its well-established role in the Wnt signaling pathway, where it facilitates the destruction of β-catenin. frontierspartnerships.orgnih.gov This prevents β-catenin from accumulating in the nucleus and activating target genes that inhibit apoptosis, such as BIRC5, which encodes the anti-apoptotic protein Survivin. nih.govwjgnet.com

Beyond its role in Wnt signaling, APC can also influence apoptosis directly. In response to apoptotic signals, APC can be cleaved by caspases, the executioner enzymes of apoptosis. nih.govwjgnet.com This cleavage produces an N-terminal fragment that translocates to the mitochondria and promotes further caspase activity, thus sensitizing the cell to apoptosis. nih.gov

Conversely, the truncated forms of APC found in cancer cells often exhibit anti-apoptotic properties. spandidos-publications.comnih.gov These mutant proteins can localize to the mitochondria and interact with the anti-apoptotic protein BCL2, promoting its mitochondrial localization and thereby inhibiting cell death. nih.gov Therefore, the loss of full-length APC and the expression of truncated mutants shift the cellular balance away from apoptosis and towards survival, a critical step in tumorigenesis. nih.gov

Compound and Protein List

Name
Adenomatous Polyposis Coli (APC)
Anaphase-Promoting Complex/Cyclosome (APC/C)
APC3
ATM
BCL2
β-catenin
Cdc20
Cdh1
Cdk
Cks
Cyclin B1
Dlg1
E-cadherin
EB1
IQGAP1
Plk1
Rac1
Securin
Separase
Survivin
ZO1

Gene Expression Regulation via RNA Binding and Interactome

Beyond its canonical role in protein degradation complexes, APC has been identified as an RNA-binding protein (RBP). nih.govnih.gov This function allows it to directly influence post-transcriptional gene regulation by binding to specific messenger RNA (mRNA) targets. frontiersin.org APC forms ribonucleoprotein (RNP) complexes, associating with other RBPs and mRNAs to control their localization and translation, thereby adding a critical layer to its regulatory functions. frontiersin.orgrupress.org This dual ability to orchestrate both protein and RNA networks positions APC as a central hub for coordinating complex biological processes. nih.gov

Advanced techniques such as HITS-CLIP (high-throughput sequencing of RNA isolated by crosslinking immunoprecipitation) have been instrumental in identifying the specific mRNA molecules that bind to the APC protein in native tissues like the brain. nih.govnih.gov These studies have revealed that APC associates with a surprisingly coherent set of mRNAs whose protein products are functionally related to APC's own roles, including microtubule organization, cell migration, and neural development. nih.govnih.gov

This functional convergence suggests a model where APC acts as a master regulator, coordinating the expression and localization of entire functional modules at the RNA level. nih.gov For instance, APC binds to the mRNA of β-catenin, a key protein it also regulates at the protein level, suggesting a multi-layered control of the Wnt signaling pathway. nih.govfrontiersin.org Other identified targets are crucial for cytoskeletal dynamics and neuronal function. nih.govfrontiersin.org

Interactive Table: Examples of APC-Bound mRNA Targets

Target mRNA Encoded Protein Function Significance of Interaction
TUBB2B β2B-tubulin Local synthesis of tubulin subunits for dynamic microtubule assembly in neuronal growth cones. nih.govnih.gov
CTNNB1 β-catenin Potential coordination of Wnt/β-catenin pathway activity through both protein degradation and mRNA localization. nih.govfrontiersin.org
ACTB β-actin Local translation is critical for cell polarity and directional movement. frontiersin.org
MAP1B Microtubule-associated protein 1B Transport and local translation in neurons for cytoskeletal regulation. pnas.org
CAMK2A Calcium/calmodulin-dependent protein kinase II alpha Potential role in synaptic plasticity through localized translation. pnas.org

The binding of APC to mRNA is not a passive event; it has profound consequences for the fate of the transcript. APC is a key component of transport "granules" or ribonucleoprotein complexes (APC-RNPs) that move mRNAs to specific subcellular locations. frontiersin.orgnih.gov This localization is crucial in polarized cells like migrating fibroblasts and neurons, where proteins are needed at precise locations such as the leading edge or axon growth cones. rupress.orgbiologists.com By anchoring specific mRNAs to these areas, APC ensures that protein synthesis occurs exactly where it is needed. biologists.com

Furthermore, APC's role extends to regulating the translation of these localized mRNAs. It associates with other proteins within the APC-RNP complex, such as the RNA-binding protein Fus, which is required for the efficient translation of the associated transcripts within cellular protrusions. nih.govrupress.org This mechanism allows for a rapid and localized response to external cues, enabling dynamic processes like cell migration and axon guidance. biologists.com Interestingly, translation of APC-RNP transcripts can occur within cytoplasmic granules formed by Fus, challenging the traditional view of these structures as solely sites of translational repression. nih.govrupress.org

The RNA-binding function of APC is of paramount importance in the development and function of the nervous system. nih.gov APC is highly expressed in the brain and plays a pivotal role in processes ranging from the migration of neurons to the formation and plasticity of synapses. nih.govnih.gov Animal studies have linked APC dysfunction to altered synaptic function, which is critical for learning and memory. nih.gov

APC facilitates the transport and local translation of key mRNAs in neurons, such as β2B-tubulin, which is essential for the proper formation of the neuronal cytoskeleton and axon guidance. nih.govnih.gov By directing the synthesis of this tubulin isotype to the dynamic microtubules in the growth cone, APC helps steer the growing axon. nih.gov This regulatory network also extends to synaptic plasticity, the cellular basis of learning and memory. pnas.org The APC/C complex, a related E3 ubiquitin ligase, is involved in regulating synaptic strength and the stability of dendritic structures by controlling the levels of key proteins. pnas.orgoatext.com The ability of APC to localize mRNAs for proteins involved in synaptic function, potentially including those for glutamate (B1630785) receptors and cytoskeletal regulators, places it at the heart of cognitive processes. mdpi.comeneuro.org

Research Methodologies for Investigating APC Protein Function

Investigating a large, multifunctional protein like APC requires a diverse toolkit of molecular and cellular biology techniques. Researchers employ methods to produce the protein for biochemical studies and manipulate its expression in cells to understand its function in a biological context.

Studying the APC protein in vitro first requires its production in a pure, recombinant form. This process begins with molecular cloning, where the APC gene is isolated and inserted into an expression vector, a circular piece of DNA designed for protein production in a host system. addgene.orgneb.com Standard techniques often involve using restriction enzymes to cut the DNA of the gene and the vector, followed by a ligation step to join them together. addgene.orgactascientific.com

However, the large size of the full-length APC protein (~312 kDa) presents a significant challenge for expression in standard bacterial systems like E. coli. biologists.com Therefore, researchers often turn to more robust eukaryotic expression systems, such as baculovirus-infected insect cells (e.g., Sf9 cells) or mammalian cell lines, which are better equipped to handle the correct folding and post-translational modifications of large proteins. sdbonline.orgsigmaaldrich.com Alternative cloning strategies like Gateway recombination or Gibson assembly can also be used to create the necessary expression constructs more efficiently. addgene.orgnih.gov Once expressed, the recombinant APC protein can be purified for use in biochemical assays to study its interactions with other proteins, DNA, or RNA. actascientific.com

To understand APC's role inside a living cell, scientists rely on various cell culture models where the expression of the APC gene is manipulated. These models are indispensable for dissecting its function in pathways like Wnt signaling and cell migration. biologists.com

One common approach is gene knockdown , which temporarily reduces the amount of APC protein. This is often achieved using RNA interference (RNAi), where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells. oncotarget.comnih.gov These small RNAs are designed to be complementary to the APC mRNA, leading to its degradation and a subsequent decrease in APC protein levels. nih.gov This method is advantageous because it is often reversible. nih.gov

A more permanent and complete approach is gene knockout , where the APC gene is permanently inactivated or deleted from the cell's genome. The CRISPR-Cas9 gene-editing system has become a powerful tool for this purpose, allowing for precise targeting and disruption of the APC gene. cam.ac.uk

Additionally, researchers frequently use established cancer cell lines that naturally harbor mutations in the APC gene. These cell lines serve as valuable models for studying the consequences of APC loss in colorectal cancer. mdpi.com

Interactive Table: Common Cell Culture Models for APC Research

Model Type Cell Line Examples Description Key Application
APC Wild-Type HCT-116 A human colorectal cancer cell line with a wild-type APC gene. oncotarget.com Used as a control or for knockdown/knockout experiments to study the effects of APC loss. oncotarget.com
APC Mutant SW480, DLD-1 Human colorectal cancer cell lines with naturally occurring truncating mutations in the APC gene. mdpi.com Studying the downstream consequences of APC inactivation in the Wnt pathway and tumorigenesis. sdbonline.orgmdpi.com
Gene Knockdown Doxycycline-inducible shRNA systems in mouse embryonic fibroblasts (MEFs) or cancer cells. nih.gov APC expression is suppressed upon addition of an inducing agent like doxycycline. nih.gov Investigating the effects of acute and reversible APC loss on cell signaling and phenotype. nih.gov
Gene Knockout CRISPR-Cas9 engineered cell lines (e.g., in human pluripotent stem cells). cam.ac.uk The APC gene is permanently and completely inactivated. cam.ac.uk Creating clean, isogenic cell lines to systematically study genetic interactions and synthetic lethality with APC loss. cam.ac.uk

Biochemical Assays for Protein-Protein and Protein-DNA/RNA Interactions

Understanding the complex network of interactions involving the APC protein is fundamental to elucidating its function. Various biochemical assays are employed to detect and characterize these interactions.

Immunoprecipitation and Co-immunoprecipitation

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques to study protein-protein interactions. ptglab.co.jpthermofisher.com In a typical IP experiment, an antibody specific to the APC protein is used to isolate it from a cell lysate. ptglab.co.jp If other proteins are bound to APC, they will be isolated as well in a Co-IP experiment, revealing interacting partners. ptglab.com

For instance, Co-IP has been instrumental in identifying the interaction between APC and β-catenin, a key component of the Wnt signaling pathway. nih.govportlandpress.com The process involves using an antibody to "pull down" the target protein (the "bait," in this case, APC) from a lysate, along with any proteins bound to it (the "prey"). ptglab.com The resulting complex is then analyzed, often by Western blotting, to identify the interacting proteins. ptglab.comactivemotif.com Researchers have utilized Co-IP with antibodies targeting both the N- and C-terminal domains of APC to comprehensively map its interactome. aacrjournals.org

Table 1: Key Steps in a Co-immunoprecipitation (Co-IP) Experiment to Study APC Interactions
StepDescriptionPurpose
Cell Lysate PreparationCells expressing the APC protein are broken open to release their contents, including proteins.To create a mixture containing the APC protein and its potential binding partners.
Incubation with AntibodyAn antibody specific to the APC protein is added to the cell lysate.To allow the antibody to bind to the APC protein, forming an immune complex.
PrecipitationProtein A/G beads are added, which bind to the antibody-APC complex, causing it to precipitate out of the solution.To isolate the APC protein and any associated proteins from the rest of the cellular components.
WashingThe precipitate is washed several times to remove non-specifically bound proteins.To ensure that only proteins specifically interacting with APC are retained.
Elution and AnalysisThe bound proteins are released from the beads and analyzed, typically by SDS-PAGE and Western blotting.To identify the proteins that were co-precipitated with APC.
Pull-down Assays and Affinity Purification

Pull-down assays are another in vitro method used to confirm and detect protein-protein interactions. medchemexpress.comfishersci.co.uknih.gov This technique utilizes a purified and tagged "bait" protein (e.g., a recombinant APC protein with a GST or His tag) to capture "prey" proteins from a cell lysate. medchemexpress.comthermofisher.com The bait protein is immobilized on an affinity resin, which then selectively binds and "pulls down" its interacting partners. medchemexpress.comfishersci.co.uk

Affinity purification coupled with mass spectrometry (AP-MS) is a high-throughput extension of this principle, allowing for the identification of entire protein complexes associated with the bait protein. researchgate.netdana-farber.org This approach has been crucial in expanding the known network of APC interactors beyond the well-established components of the Wnt signaling pathway. aacrjournals.org Tandem affinity purification (TAP), which involves two sequential purification steps, is often employed to enhance the purity of the isolated complexes. researchgate.net

Single-Molecule Binding Assays for Kinetic Analysis

To gain a deeper understanding of the dynamics of protein interactions, single-molecule binding assays are employed. These techniques allow for the measurement of the kinetic parameters of binding, such as association (on-rate) and dissociation (off-rate) constants. sartorius.comsartorius.com

One such method is the single-molecule off-rate (SMOR) assay, which has been developed to study the interactions of the Anaphase-Promoting Complex/Cyclosome (APC/C), a related but distinct complex from the APC tumor suppressor protein. biorxiv.orgnih.gov This technique uses fluorescence microscopy to visualize and quantify the binding and dissociation of individual fluorescently labeled molecules to immobilized proteins. biorxiv.org While direct single-molecule kinetic analyses specifically on the APC tumor suppressor protein are less commonly reported, the principles of these assays are applicable to studying its interactions with various partners, including proteins and nucleic acids. researchgate.net

Microscopy-Based Techniques for Subcellular Localization and Dynamics

Visualizing where the APC protein resides within the cell and how it moves is crucial for understanding its function. Microscopy-based techniques are indispensable for these investigations.

Immunofluorescence microscopy, using antibodies that specifically recognize the APC protein, has been widely used to determine its subcellular localization. mdpi.comnih.gov Studies have shown that APC can be found in the cytoplasm, at cell-cell adhesion sites, and associated with microtubules. rupress.orgnih.govkyoto-u.ac.jp However, it is important to note that different antibodies can sometimes yield conflicting results regarding nuclear staining, highlighting the need for careful validation. nih.gov

To study the dynamics of APC in living cells, techniques like Fluorescence Recovery After Photobleaching (FRAP) are used. mdpi.com In FRAP experiments, a fluorescently tagged APC protein (e.g., GFP-APC) is expressed in cells. A specific region of the cell is then photobleached with a laser, and the rate at which fluorescence recovers in that area is measured, providing insights into the mobility of the protein. mdpi.com Such studies have revealed that APC exists in both rapidly exchanging and more stably retained pools within the cell, and its movement can be influenced by the integrity of the microtubule network. mdpi.com

Genome-Wide Expression and Epigenetic Profiling (e.g., RNA-Seq, ChIP-Seq, Methylation Analysis)

The APC protein's role extends to the regulation of gene expression. Genome-wide profiling techniques provide a broad view of the transcriptional and epigenetic landscape influenced by APC.

RNA-Seq (RNA-Sequencing) allows for a comprehensive analysis of the transcriptome, revealing which genes are up- or down-regulated in the presence or absence of functional APC. maayanlab.cloudresearchgate.netjcancer.org Studies comparing cells with wild-type and mutant APC have identified numerous genes whose expression is altered, providing clues about the downstream pathways affected by APC loss. nih.govnih.gov For example, single-cell RNA-seq (scRNA-seq) has been used to examine the transcriptomic effects of activated protein C (a different molecule, but illustrative of the technique's power) in the context of disease. ahajournals.org

ChIP-Seq (Chromatin Immunoprecipitation Sequencing) is used to identify the specific DNA regions to which the APC protein binds. genecards.orgrnasysu.com This technique involves cross-linking proteins to DNA, immunoprecipitating the protein of interest (APC), and then sequencing the associated DNA fragments. nih.govoup.com ChIP-Seq studies have revealed that APC can associate with chromatin and may play a role in regulating the expression of target genes by collaborating with transcription factors like TCF7L2 and AP-1. nih.govnih.gov

Methylation Analysis investigates the epigenetic modification of DNA, specifically the methylation of CpG islands in gene promoter regions, which can lead to gene silencing. frontiersin.orgoncotarget.com Aberrant methylation of the APC promoter has been observed in various cancers, often correlating with reduced or silenced APC gene expression. aacrjournals.orgaacrjournals.orgoup.comd-nb.infobmbreports.org Techniques like methylation-specific PCR (MSP) and methylation-sensitive single-strand conformation analysis (MS-SSCA) are used to detect these epigenetic changes. frontiersin.orgaacrjournals.org Genome-wide methylation profiling has shown that changes in APC expression are associated with differential methylation patterns. nih.gov

Table 2: Genome-Wide Profiling Techniques to Study APC Function
TechniquePrincipleInformation Gained about APC
RNA-SeqHigh-throughput sequencing of all RNA molecules in a sample.Identifies genes whose expression levels are regulated by APC.
ChIP-SeqImmunoprecipitation of protein-DNA complexes followed by sequencing of the DNA.Maps the specific genomic locations where APC binds to chromatin.
Methylation AnalysisDetects the presence of methyl groups on DNA, often in promoter regions.Determines if the APC gene itself is silenced by epigenetic modifications.

Proteomic Approaches for Interactome Mapping

Proteomics aims to study the entire complement of proteins in a cell or organism. Proteomic approaches have been invaluable for mapping the extensive network of proteins that interact with APC.

Affinity enrichment coupled with mass spectrometry (AE-MS) is a powerful method for identifying protein interaction partners on a large scale. aacrjournals.org This involves immunoprecipitating endogenous APC and then using mass spectrometry to identify all the co-precipitated proteins. aacrjournals.org Such studies have identified over 150 novel APC interaction partners, significantly expanding our understanding of its cellular roles beyond the Wnt pathway. aacrjournals.org

These proteomic-based mapping strategies, often referred to as interactome mapping, provide a global view of protein-protein interactions. dana-farber.orgembopress.orgbiorxiv.org By combining data from techniques like yeast two-hybrid screens and AP-MS, researchers can construct comprehensive interaction networks, revealing how APC is integrated into various cellular processes. dana-farber.orgembopress.org These studies have highlighted that many APC binding partners are unrelated to Wnt signaling, underscoring the importance of its β-catenin-independent functions. aacrjournals.org

Theoretical and Computational Studies of APC Protein Mechanisms

To unravel the complex functions of the large APC protein, researchers increasingly rely on theoretical and computational approaches. These in silico methods provide insights into molecular dynamics, pathway kinetics, and the effects of genetic alterations that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements and conformational changes of proteins and their complexes over time. frontiersin.orgmdpi.com For a protein as large and complex as APC, MD simulations provide crucial insights into the dynamics of its various domains and how they interact with binding partners.

Researchers have employed MD simulations to investigate the stability and conformational dynamics of specific APC domains, such as the Armadillo (ARM) repeat domain, in complex with its ligands. frontiersin.orgsemanticscholar.org For instance, simulations have been used to explore the interaction between truncated APC and the Rho guanine nucleotide exchange factor Asef. semanticscholar.org These studies reveal that the unbound (apo) APC protein exists in a broad array of conformations, and the binding of inhibitors can selectively stabilize a specific conformer, a mechanism known as conformational selection. semanticscholar.org By analyzing the trajectories, scientists can identify key residues at the protein-protein interface that are critical for binding, guiding the optimization of peptide-based inhibitors. semanticscholar.org

MD simulations lasting hundreds of nanoseconds have confirmed the stability of complexes between the APC armadillo domain and potential therapeutic compounds, such as Resveratrol derivatives. frontiersin.orgnih.gov These simulations help validate docking studies by providing detailed information on fluctuations and conformational shifts, ensuring the accuracy of the predicted binding modes. frontiersin.org Analyses like the root-mean-square fluctuation (RMSF) and dynamic cross-correlation matrices (DCCM) are used to understand how different parts of the protein move in relation to one another upon ligand binding, revealing the dynamic effects of these interactions. semanticscholar.org

Table 1: Examples of Molecular Dynamics Simulations on APC Domains

System Simulated Key Findings Research Focus Citation
Apo-APC and APC-Asef inhibitor complexes Revealed a "conformational selection" mechanism for inhibitor binding. Drug Design, Protein Dynamics semanticscholar.org

Mathematical modeling is essential for understanding the quantitative aspects of complex signaling networks like the Wnt pathway. plos.org By using systems of differential equations, researchers can model the intricate interactions among the core components, including APC, Axin, β-catenin, and GSK3β, incorporating kinetics of protein binding, synthesis, and degradation. plos.orgharvard.edu

Pioneering models, often based on experimental data from systems like Xenopus extracts, have provided significant insights. plos.orgportlandpress.com These models have shown that the scaffold proteins APC and Axin contribute to the formation of the β-catenin destruction complex in distinct ways. plos.orgharvard.edu A key prediction, later confirmed experimentally, is the existence of a regulatory loop where APC influences Axin degradation. plos.org This mechanism is crucial for amplifying the Wnt signal and preventing the accumulation of β-catenin when APC levels are reduced. plos.orgharvard.edu

Further modeling efforts have explored how gradients of Wnt or APC concentrations, such as those found in liver tissue or intestinal crypts, are translated into specific patterns of gene expression. frontiersin.orgfrontiersin.orgnih.gov These models demonstrate that different gene regulatory mechanisms, such as cooperative gene activation or feedforward loops, can produce sharp or graded responses to the signaling gradient. frontiersin.orgnih.gov This work helps explain how spatial organization within a tissue is controlled by the Wnt pathway and how mutations can disrupt this organization, a critical step in carcinogenesis. frontiersin.orgnih.gov

The central role of APC in protein-protein interactions (PPIs), particularly with β-catenin and Axin, makes these interfaces attractive targets for therapeutic intervention. frontiersin.orgdntb.gov.ua However, PPIs are notoriously difficult to target with small molecules due to their large, flat, and often featureless binding surfaces. frontiersin.orgnih.gov

Structure-based drug design leverages the three-dimensional structure of a protein target to design or discover modulators. nih.gov For APC, this involves targeting key interactions, such as the one between truncated APC and Asef, which is implicated in cancer cell migration. semanticscholar.org Computational methods like molecular docking and pharmacophore modeling are used to screen virtual libraries of compounds for their potential to bind to "hot spots"—key residues that contribute most to the binding energy—at the PPI interface. nih.govbiopharmconsortium.com

Peptide-based inhibitors, derived from the sequence of one of the interacting partners, are a common starting point for developing modulators. semanticscholar.orgfrontiersin.org For example, peptides mimicking the Asef interface have been studied as inhibitors of the APC-Asef interaction. semanticscholar.org MD simulations and binding free energy calculations are then used to refine these peptides, improving their affinity and stability. semanticscholar.org These computational approaches provide a rational basis for modifying lead compounds, such as by introducing intramolecular hydrogen bonds, to create more potent and effective peptidomimetics. frontiersin.org

Bioinformatics plays a crucial role in analyzing the vast amount of genomic and epigenomic data related to the APC gene in cancer. The gene is frequently altered in colorectal cancer through both genetic mutations and epigenetic silencing. diva-portal.orgirjournal.org

Mutations in APC are early events in colorectal tumorigenesis. diva-portal.org Most are truncating mutations that result in a non-functional protein lacking the domains necessary for β-catenin degradation. nih.gov Bioinformatic analyses of tumor sequencing data have identified a "mutation cluster region" (MCR) within the APC gene where the majority of these somatic mutations occur. nih.govnih.gov Databases like The Cancer Genome Atlas (TCGA) and ClinVar are invaluable resources for cataloging these mutations and correlating them with clinical outcomes.

Epigenetic alterations, particularly the hypermethylation of CpG islands in the promoter region of the APC gene, represent an alternative mechanism for its inactivation. frontiersin.orgdiva-portal.orgnih.gov This methylation leads to transcriptional silencing, effectively removing the functional APC protein without altering the DNA sequence. nih.gov Studies have shown an inverse correlation between APC mutation and promoter hypermethylation, suggesting they are often mutually exclusive events leading to the same outcome: Wnt pathway activation. ous-research.nospandidos-publications.com Bioinformatic tools are used to analyze methylation array data and integrate it with mutation and gene expression data to build a comprehensive picture of how APC is inactivated in different tumor subtypes. irjournal.orgnih.gov

Table 2: Common Alterations in the APC Gene in Colorectal Cancer

Type of Alteration Description Functional Consequence Common Analysis Method Citations
Genetic Mutation Point mutations or frameshifts leading to a premature stop codon, often in the Mutation Cluster Region (MCR). Production of a truncated protein unable to effectively regulate β-catenin. DNA Sequencing, Next-Generation Sequencing (NGS) nih.govnih.gov
Epigenetic Silencing Hypermethylation of the gene's promoter region. Repression of gene transcription, leading to loss of APC protein expression. Methylation-Specific PCR, Bisulfite Sequencing diva-portal.orgnih.gov

| Loss of Heterozygosity (LOH) | Deletion of the remaining wild-type allele in individuals with a germline mutation. | Complete loss of functional APC protein. | Comparative Genomic Hybridization (CGH) | nih.gov |

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful methodologies for dissecting complex biological systems like the Wnt signaling pathway. mdpi.comijert.org These approaches can analyze vast, multi-modal datasets—integrating genomics, transcriptomics, and proteomics—to identify novel patterns, predict pathway activity, and forecast treatment responses. ijert.orgbrieflands.com

ML models can be trained on gene expression data from tumors to predict the activation state of specific signaling pathways. mdpi.comnih.gov For instance, an AI model could be developed to predict the status of the Wnt/β-catenin pathway based on the transcriptional signature of a colorectal cancer sample. bmj.com This can help classify tumors and identify those that are driven by APC dysfunction.

Furthermore, AI and ML are being applied to predict the functional impact of genetic variants. Given the large number of variants of unknown significance found in genes like APC, ML models can be trained to distinguish between pathogenic and benign mutations, aiding in clinical diagnosis. These predictive models can also be used in drug discovery to screen for compounds that might modulate pathway activity or to identify biomarkers that predict resistance to certain therapies. ijert.orgbrieflands.com While still a developing field, the application of AI to the APC pathway holds significant promise for advancing precision medicine in colorectal cancer. brieflands.combmj.com

3k3a Apc: a Bioengineered Activated Protein C Variant and Its Biological Actions

Engineering and Design Principles of 3K3A-APC

The engineering of 3K3A-APC was driven by the objective to uncouple the dual functions of wild-type APC: its anticoagulant activity and its cell-signaling, cytoprotective activities. This deliberate design aimed to create a variant that could offer the protective benefits of APC without the associated risk of bleeding complications nih.govnih.gov.

Targeted Modifications for Functional Selectivity (e.g., Reduced Anticoagulant Activity)

The key to 3K3A-APC's functional selectivity lies in specific amino acid substitutions. Three lysine (B10760008) residues (Lys191-193) in the 37 loop of APC's protease domain, which serves as an exosite for its recognition of coagulation factors Va and VIIIa, were replaced with three alanine (B10760859) residues nih.govnih.gov. This targeted modification results in a substantial reduction of APC's anticoagulant activity, typically by over 90%, while crucially preserving its cytoprotective properties nih.govnih.gov. The diminished ability of 3K3A-APC to cleave factor Va at Arg506 contributes to its reduced anticoagulant effect.

Protein Engineering Strategies for Structure-Function Dissection

The creation of 3K3A-APC exemplifies a successful protein engineering strategy for structure-function dissection. By altering specific residues in a major factor Va binding exosite, researchers were able to selectively impair the anticoagulant function without affecting the exosites responsible for recognizing and binding to key cell-signaling receptors like Protease-Activated Receptor 1 (PAR1) and Endothelial Protein C Receptor (EPCR). This approach allowed for a clearer understanding of which of APC's diverse activities are primarily responsible for its neuroprotective and cytoprotective effects, demonstrating that its cell signaling actions are paramount for these benefits.

Cellular and Molecular Mechanisms of Action of 3K3A-APC

3K3A-APC exerts its biological actions through a multifaceted mechanism that primarily involves interactions with specific cellular receptors, leading to a range of cytoprotective effects. These effects include anti-apoptotic, anti-inflammatory, and endothelial barrier stabilization activities nih.govnih.gov.

Interactions with Endothelial Protein C Receptor (EPCR)

A crucial step in the cellular and molecular mechanism of 3K3A-APC is its interaction with the Endothelial Protein C Receptor (EPCR) nih.govnih.gov. EPCR is essential for APC's neuroprotective effects and plays a significant role in enabling 3K3A-APC to cross the blood-brain barrier in preclinical models nih.gov. Binding to EPCR is vital for activating downstream signaling pathways that mediate APC's cytoprotective actions nih.govnih.gov.

Proteolytic Activation of Protease-Activated Receptor 1 (PAR1)

Following its interaction with EPCR, 3K3A-APC primarily mediates its cytoprotective effects through the proteolytic activation of Protease-Activated Receptor 1 (PAR1) nih.govnih.gov. PAR1 is a G protein-coupled receptor (GPCR) that is activated by proteolytic cleavage of its extracellular N-terminus nih.gov. APC, including its 3K3A variant, cleaves PAR1 at a specific site, Arg46 nih.gov. This cleavage exposes a novel cryptic ligand on the receptor, which then initiates anti-inflammatory, cytoprotective, and endothelial barrier protective signaling pathways nih.gov.

Biased Agonism and Downstream Signaling Specificity

The activation of PAR1 by 3K3A-APC demonstrates a phenomenon known as "biased agonism" nih.gov. This means that while PAR1 can be activated by different proteases, the specific cleavage site dictates the resulting downstream signaling cascades. In contrast to thrombin, which cleaves PAR1 at Arg41 to generate a tethered ligand that typically initiates pro-inflammatory and prothrombotic signaling via G-protein-dependent pathways (e.g., activation of ERK1/2 and RhoA leading to vascular leakage) nih.govnih.gov, 3K3A-APC's cleavage at Arg46 exposes a different tethered ligand nih.gov. This unique cleavage by APC promotes PAR1 conformations associated with β-arrestin-2-mediated biased signaling. This biased signaling leads to the activation of distinct intracellular pathways, such as PI3K, Akt, and Rac1, which are crucial for anti-apoptotic, anti-inflammatory, and endothelial barrier protective effects. The requirement for β-arrestin 2 in APC/PAR1 biased signaling is central to its in vivo neuroprotective actions.

Novel Receptor Interactions (e.g., Tie2 Activation)

3K3A-APC mediates its diverse biological actions through interactions with a network of cell surface receptors. Key among these are the protease-activated receptor 1 (PAR1), protease-activated receptor 3 (PAR3), and the endothelial protein C receptor (EPCR) nih.govnih.govalzdiscovery.orgnih.govmdpi.com.

A distinguishing feature of 3K3A-APC signaling via PAR1 is its "biased agonism," wherein it preferentially activates β-arrestin-dependent pathways rather than G-protein-mediated signaling, which is characteristic of thrombin's action on PAR1 ashpublications.orgnih.govrupress.orgashpublications.org. Specifically, 3K3A-APC, like wild-type APC, cleaves the N-terminal domain of PAR1 at Arg46, exposing a tethered ligand that initiates β-arrestin-dependent cytoprotective signaling alzdiscovery.orgnih.govrupress.orgashpublications.org. In contrast, thrombin cleaves PAR1 at Arg41, leading to G-protein-dependent cytotoxic effects alzdiscovery.orgnih.govrupress.org.

PAR3 also plays a critical role in mediating the protective effects of 3K3A-APC nih.govnih.govrupress.org. Noncanonical cleavage of PAR3 by APC at Arg41 results in distinct N-terminal tethered-ligand sequences that modulate different downstream signaling cascades ashpublications.orgnih.gov. Notably, a peptide derived from PAR3 starting at residue 42 has been shown to promote APC-like barrier-protective and vascular-protective benefits, partly through the activation of the Tie2 receptor ashpublications.orgnih.gov.

The Tie2 receptor, predominantly expressed by endothelial cells, is crucial for regulating endothelial permeability, barrier integrity, and angiogenesis nih.gov. Activated Protein C, and consequently 3K3A-APC, acts as a direct agonist for Tie2, mimicking the actions of Angiopoietin-1 (Ang1) and initiating rapid receptor activation, which contributes to vascular stability and barrier protection nih.govashpublications.org. Studies have demonstrated that the suppression and regression of choroidal neovascularization (CNV) by APC and 3K3A-APC are mediated, in part, by the Tie2 receptor nih.gov.

Other receptors implicated in 3K3A-APC's cytoprotective activities include Sphingosine-1-phosphate receptor 1 (S1PR1), integrin Mac-1, and apolipoprotein E receptor 2 (apoER2) ashpublications.orgalzdiscovery.orgnih.govrupress.orgfrontiersin.org.

Table 1: Key Receptors and Their Role in 3K3A-APC Signaling

ReceptorMechanism of Interaction/ActivationBiological Outcome
PAR1Cleavage at Arg46; biased β-arrestin-dependent signaling alzdiscovery.orgnih.govrupress.orgashpublications.orgCytoprotection, neuroprotection, endothelial barrier stabilization alzdiscovery.orgnih.govrupress.orgashpublications.org
PAR3Noncanonical cleavage at Arg41 ashpublications.orgnih.govContributes to protective effects, can activate Tie2 via specific tethered ligands ashpublications.orgnih.govrupress.org
EPCRBinding to facilitate PAR1/PAR3 signaling nih.govalzdiscovery.orgmdpi.comEssential for various cytoprotective activities nih.govalzdiscovery.orgmdpi.com
Tie2Direct agonism, mimicking Ang1 nih.govashpublications.orgVascular stability, barrier protection, suppression of neovascularization nih.govashpublications.org
S1PR1Co-activation with PAR1/PAR3 ashpublications.orgalzdiscovery.orgnih.govInvolved in PI3K/Akt pathway activation and neurogenesis nih.govscilit.com

Intracellular Signaling Cascades Triggered by 3K3A-APC

The receptor interactions of 3K3A-APC initiate a cascade of intracellular signaling events that underpin its pleiotropic cytoprotective effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (MEK1/2, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the MEK1/2-ERK1/2 pathway, are fundamental signaling modules involved in various cellular processes such as proliferation, survival, and differentiation frontiersin.orgnih.govmdpi.com. While APC and its analogues alter cell signaling networks through PAR1 and PAR3 activation ashpublications.org, the direct and beneficial activation of MEK1/2 and ERK1/2 by 3K3A-APC for cytoprotective outcomes is complex and context-dependent. Studies indicate that certain PAR3-derived tethered ligand peptides can promote PAR1-mediated ERK1/2 phosphorylation, but this has been associated with endothelial-barrier disruptive effects in some contexts ashpublications.org. Conversely, other PAR3-derived peptides promote barrier-protective effects via Tie2 activation, not directly through ERK1/2 ashpublications.org. The β-arrestin 2, which is crucial for 3K3A-APC's PAR1-dependent biased signaling, is a scaffold protein capable of influencing diverse signaling pathways, including those that might intersect with MAPK cascades ashpublications.org. However, specific detailed research findings directly linking 3K3A-APC to the activation of MEK1/2 and ERK1/2 for its cytoprotective actions were not explicitly detailed in the provided search results.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

A well-established intracellular signaling cascade triggered by 3K3A-APC is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway nih.govfrontiersin.orgscilit.com. 3K3A-APC activates the PI3K/Akt pathway, which is crucial for its anti-inflammatory responses frontiersin.org. This activation requires the involvement of PAR1, PAR3, and S1PR1 nih.govscilit.com. The downstream activation of Akt is a key mediator of 3K3A-APC's neurogenic effects, influencing the proliferation, differentiation, and survival of neural progenitor cells nih.gov. This pathway is also implicated in inhibiting apoptosis and promoting endothelial barrier stability nih.govfrontiersin.org.

Table 2: PI3K/Akt Pathway Activation by 3K3A-APC

Pathway ComponentRole in 3K3A-APC SignalingKey Findings
PI3K/Akt PathwayActivated by 3K3A-APCPromotes anti-inflammatory responses frontiersin.org
PAR1, PAR3, S1PR1Required for PI3K/Akt activation nih.govscilit.comEssential upstream receptors for this cascade nih.govscilit.com
AktActivated downstream of PI3KCrucial for 3K3A-APC-mediated neurogenesis, proliferation, differentiation, and survival of neural progenitor cells nih.gov
Protein Kinase C (PKC) Signaling

While Protein Kinase C (PKC) is a significant family of enzymes involved in various cellular functions, including proliferation and inflammation dntb.gov.uax-mol.net, the direct and specific modulation or activation of PKC signaling by 3K3A-APC is not extensively detailed in the provided research findings. Some studies mention PKC in the context of thrombin-induced proliferation or general signaling pathways, but a clear, direct link to 3K3A-APC's mechanism of action was not explicitly elucidated in the provided snippets dntb.gov.uax-mol.net.

G Protein Signaling

The interaction of 3K3A-APC with G protein signaling pathways is characterized by a phenomenon known as "biased agonism" ashpublications.orgnih.govrupress.orgashpublications.org. While protease-activated receptors (PARs) are G protein-coupled receptors, APC and its signaling-selective analogues like 3K3A-APC, upon cleaving PAR1 at Arg46, initiate a signaling cascade primarily mediated by β-arrestin, rather than canonical G protein pathways ashpublications.orgnih.govrupress.orgashpublications.org. This distinction is crucial as thrombin's activation of PAR1 at Arg41 typically leads to G protein-dependent signaling, which is associated with pro-inflammatory and cytotoxic effects ashpublications.orgalzdiscovery.orgnih.govrupress.org. Therefore, for its cytoprotective actions, 3K3A-APC's signaling is biased away from G protein activation and towards β-arrestin-dependent pathways ashpublications.orgnih.govrupress.orgashpublications.org.

Nitric Oxide Synthase (eNOS) Activation and NO Production

3K3A-APC has been shown to stimulate the Nitric Oxide Synthase (eNOS) pathway, leading to increased nitric oxide (NO) production researchgate.netunige.it. Endothelium-derived NO, produced by eNOS, is vital for cardiovascular health, promoting vasodilation and maintaining vascular tone frontiersin.orgunich.it. The activation of eNOS by 3K3A-APC contributes to its neuroprotective and vasculoprotective effects unige.it. Mechanistically, Akt, which is activated by 3K3A-APC through the PI3K pathway, can directly phosphorylate eNOS, thereby activating the enzyme and enhancing NO production frontiersin.orgnih.gov. This eNOS-NO pathway plays a role in post-ischemic neuronal repair unige.it.

Table 3: eNOS Activation and NO Production by 3K3A-APC

Pathway ComponentRole in 3K3A-APC SignalingKey Findings
eNOSActivated by 3K3A-APCLeads to increased NO production researchgate.netunige.it
Nitric Oxide (NO)Production enhancedEssential for neuroprotection and vasculoprotection unige.itfrontiersin.orgunich.it
AktUpstream activator of eNOSPhosphorylates eNOS, contributing to its activation and NO synthesis frontiersin.orgnih.gov

Compound Names and PubChem CIDs

Cross Cutting Research Themes and Methodologies

Investigation of Molecular Interactions and Structural Biology

The elucidation of how a compound interacts with its biological targets at a molecular level is fundamental to drug discovery and development. For a compound like the conceptual "APC-300," a multi-pronged approach using advanced structural biology techniques would be essential.

Co-crystallization and Cryo-EM Studies of APC Protein Complexes

To understand the precise binding mode of "this compound," researchers would aim to determine the three-dimensional structure of the compound in complex with its target protein.

Co-crystallization with X-ray Crystallography: This technique involves crystallizing the target protein while it is bound to "this compound." The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, revealing the atomic-level arrangement of the protein and the bound ligand. This would show the specific amino acid residues involved in the interaction, the conformation of "this compound" when bound, and the network of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex.

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes or proteins resistant to crystallization, Cryo-EM offers a powerful alternative. A solution of the "this compound"-protein complex would be flash-frozen, and thousands of images of individual complexes would be captured using an electron microscope. These images are then computationally averaged to reconstruct a high-resolution 3D model. This method is particularly valuable for understanding the structure of dynamic or membrane-bound protein targets.

NMR Spectroscopy for Ligand Binding and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying compound-protein interactions in solution, providing data that is complementary to static crystal structures.

Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm direct binding. In STD-NMR, saturation is transferred from the protein to a bound ligand, allowing for the identification of the compound's binding epitope—the part of the molecule in closest contact with the protein.

Protein-Observed NMR: In methods like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, the protein is isotopically labeled (e.g., with ¹⁵N or ¹³C). Upon addition of "this compound," changes in the chemical shifts of specific amino acid residues are monitored. Residues at the binding site or those affected by a conformational change will show significant perturbations, allowing for the mapping of the binding interface and the quantification of binding affinity.

High-Throughput Screening for Modulators of APC-Related Pathways

High-Throughput Screening (HTS) is an automated method used to test thousands to millions of compounds for their ability to modulate a specific biological pathway. If "this compound" were a hit from such a screen, the process would have involved developing a robust assay, such as a cell-based reporter assay or a biochemical assay, to measure the activity of its target pathway. Compounds that show a desired effect (either inhibition or activation) are selected for further validation and optimization. HTS is critical for discovering initial chemical starting points for drug development programs.

Computational and Theoretical Chemistry Approaches in "this compound" Research

Computational chemistry provides powerful tools to predict, rationalize, and guide experimental research, saving both time and resources.

Quantum Mechanical Calculations for Reaction Mechanisms

If the target of "this compound" were an enzyme, Quantum Mechanical (QM) calculations could be employed to study the reaction mechanism it modulates. QM methods, such as Density Functional Theory (DFT), can model the electronic structure of molecules and simulate chemical reactions. This would allow researchers to investigate the transition states of the enzymatic reaction in the presence and absence of "this compound," providing insight into how the compound exerts its inhibitory or activating effects at a subatomic level.

Cheminformatics and Virtual Screening for Novel Ligands

Cheminformatics and virtual screening are used to identify new molecules with a higher probability of being active against a target of interest.

Virtual Screening: Using the (hypothetically determined) 3D structure of the target protein, millions of compounds from virtual libraries could be computationally docked into the binding site of "this compound." These simulations predict the binding pose and estimate the binding affinity of each compound. Molecules with the best predicted scores would be selected for experimental testing, significantly enriching the hit rate compared to random screening.

Pharmacophore Modeling: Based on the known structural features of "this compound" required for activity, a 3D pharmacophore model could be generated. This model represents the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The model would then be used as a filter to search large chemical databases for other, structurally diverse molecules that match the pharmacophore and are therefore likely to have similar biological activity.

Data Integration and Network Analysis for Systems Biology Understanding

A systems biology approach to understanding a compound like this compound would involve the integration of high-throughput data from various sources to construct comprehensive network models. This would allow for the elucidation of the compound's mechanism of action and its effects on cellular systems. By mapping the interactions of this compound with proteins, genes, and metabolites, researchers could identify key nodes and pathways that are perturbed by the compound.

Table 1: Hypothetical Data Integration for Systems Biology Analysis of this compound

Data TypeAnalysis MethodPotential Insights
Transcriptomics (RNA-seq)Differential Gene Expression AnalysisIdentification of genes up- or down-regulated by this compound
Proteomics (Mass Spectrometry)Protein-Protein Interaction (PPI) Network AnalysisMapping the physical interactions of this compound's target proteins
Metabolomics (LC-MS/GC-MS)Metabolic Pathway AnalysisUnderstanding the impact of this compound on cellular metabolism
Genomics (CRISPR screens)Gene Ontology and Pathway EnrichmentIdentifying genetic dependencies and synthetic lethal interactions

Development of Advanced In Vitro and Ex Vivo Models

To bridge the gap between traditional 2D cell culture and in vivo studies, advanced in vitro and ex vivo models are essential for investigating the effects of a compound like this compound in a more physiologically relevant context.

Organoid and 3D Cell Culture Systems for Complex Biological Investigations

Organoid and 3D cell culture systems that recapitulate the complex architecture and cellular heterogeneity of tissues would be invaluable for studying this compound. corning.commerckmillipore.comresearchgate.netnih.govnih.gov These models allow for the investigation of compound efficacy and toxicity in a setting that more closely mimics the in vivo environment. For instance, patient-derived tumor organoids could be used to assess the therapeutic potential of this compound in a personalized medicine context.

Microfluidic Platforms for Dynamic Cellular Studies

Microfluidic, or "organ-on-a-chip," platforms offer precise control over the cellular microenvironment and enable dynamic studies of cellular responses to compounds like this compound. nih.govnih.govbiorxiv.orgresearchgate.net These systems can be used to model physiological processes such as nutrient gradients, shear stress, and cell-cell interactions, providing a more accurate representation of in vivo conditions.

Future Directions in "this compound" Academic Research

Future research on a compound like this compound would likely focus on further unraveling its molecular mechanisms and leveraging advanced technologies to gain a deeper understanding of its biological effects.

Elucidating Unexplored Biochemical Pathways

A key area of future investigation would be the identification and characterization of novel biochemical pathways modulated by this compound. This could involve unbiased screening approaches to identify unexpected molecular targets and off-target effects, providing a more complete picture of the compound's bioactivity.

Advanced Omics Integration (Proteomics, Metabolomics, Transcriptomics)

The integration of multiple "omics" datasets will be crucial for a holistic understanding of this compound's effects. nih.govresearchgate.netfrontiersin.org By combining proteomics, metabolomics, and transcriptomics data, researchers can construct multi-layered networks that reveal the intricate interplay between different cellular processes in response to the compound. This integrated approach can lead to the discovery of novel biomarkers for treatment response and the identification of new therapeutic strategies.

Table 2: Potential Multi-Omics Data Integration for this compound Research

Omics LayerTechnologyKey Questions Addressed
Transcriptomics RNA-SequencingHow does this compound alter gene expression profiles?
Proteomics Mass SpectrometryWhich proteins and signaling pathways are directly affected by this compound?
Metabolomics Liquid/Gas Chromatography-Mass SpectrometryWhat are the downstream metabolic consequences of this compound treatment?

Development of Novel Research Tools and Probes

There is currently no publicly available information detailing the development of specific molecular probes or research tools designed for the study of this compound.

Understanding the Interplay of Genetic and Environmental Factors

There is no available research that specifically investigates the interplay of genetic and environmental factors in relation to the compound this compound. Research in this area for prostate cancer is generally broad, focusing on factors like mutations in the APC gene and environmental exposures as general risk factors for the disease, rather than their interaction with a specific therapeutic compound like this compound. nih.gov

Detailed Research Findings on this compound

Research into this compound has demonstrated its potential as an inhibitor of androgen receptor (AR) signaling, a critical pathway for the growth of prostate cancer cells. pharmabiz.com A significant study has shown that this compound can inhibit AR signaling and activation in both androgen-dependent (ADPC) and castrate-resistant (CRPC) prostate cancer cells. pharmabiz.com This is a noteworthy finding, as agents effective in both conditions are uncommon. pharmabiz.com

The compound has been observed to preferentially inhibit the growth and proliferation of heterogeneous prostate cancer cells while sparing normal cells. pharmabiz.com Preclinical data suggest that this compound may decrease the transcriptional activity of the AR in both ADPC and CRPC cells by blocking the occupancy of the receptor on AR-responsive elements in target genes. pharmabiz.com

Furthermore, this compound has been shown to reduce the expression of prostate-specific antigen (PSA), a biomarker for prostate cancer, at both the messenger RNA and protein levels in ADPC and CRPC cells. pharmabiz.com This reduction in PSA expression also translated to a decrease in secreted PSA levels in a concentration-dependent manner. pharmabiz.com In mouse tumor models, this compound demonstrated a significant effect on reducing the growth of both ADPC and CRPC. pharmabiz.com

An interesting observation from the research is that this compound can sensitize highly aggressive CRPC cells to bicalutamide, a drug used in the treatment of ADPC. pharmabiz.com This suggests a potential for combination therapies.

The following table summarizes the key research findings for this compound:

Area of Investigation Key Findings Supporting Evidence
Mechanism of Action Inhibits androgen receptor (AR) signaling and activation. pharmabiz.com Demonstrated in both androgen-dependent (ADPC) and castrate-resistant (CRPC) prostate cancer cells. pharmabiz.com
Cellular Effects Preferentially inhibits the growth and proliferation of prostate cancer cells while sparing normal cells. pharmabiz.com Observed in heterogeneous prostate cancer cell lines. pharmabiz.com
Decreases AR transcriptional activity. pharmabiz.com Achieved by blocking AR occupancy on AR-responsive elements in target genes. pharmabiz.com
Reduces PSA expression. pharmabiz.com Observed at both mRNA and protein levels, and in secreted PSA levels in a concentration-dependent manner. pharmabiz.com
In Vivo Activity Reduces the growth of prostate tumors. pharmabiz.com Significant effect observed in mouse tumor models of both ADPC and CRPC. pharmabiz.com
Therapeutic Potential May act independently of hormonal status. pharmabiz.com Effective in both androgen-responsive and non-responsive environments. pharmabiz.com

Q & A

Basic Research Questions

Q. How to formulate a research question for APC-300 studies that addresses knowledge gaps?

  • Methodological Answer : Utilize frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the research question. Conduct a systematic literature review to identify unresolved issues in this compound synthesis, characterization, or application. For example, discrepancies in reported catalytic efficiency or structural stability could form the basis of a novel inquiry. Tools like Ahrefs or AnswerThePublic can help identify trending research gaps from academic databases .

Q. What steps ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

Documentation : Specify reagent purity, equipment calibration, and environmental conditions (e.g., temperature, pressure).

Validation : Use standardized characterization techniques (e.g., XRD for crystallinity, NMR for molecular structure).

Replication : Follow established protocols from peer-reviewed journals, citing prior methodologies (e.g., "Methods" section guidelines in Reviews in Analytical Chemistry) .

Q. How to select appropriate characterization techniques for this compound’s physicochemical properties?

  • Methodological Answer :

  • Primary Techniques : Start with XRD (crystallinity), SEM/TEM (morphology), and FTIR (functional groups).
  • Secondary Validation : Cross-validate results using DSC (thermal stability) or BET (surface area).
  • Data Triangulation : Compare findings with computational models (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported catalytic activity across studies?

  • Methodological Answer :

Variable Analysis : Compare experimental conditions (e.g., solvent polarity, catalyst loading) using ANOVA or regression models.

Error Propagation : Quantify uncertainties from instrumentation (e.g., GC-MS detection limits) using error bars or Monte Carlo simulations.

Meta-Analysis : Aggregate datasets from multiple studies and apply weighted statistical models to identify outliers or systemic biases .

Q. What advanced statistical methods are suitable for analyzing this compound’s reaction kinetics?

  • Methodological Answer :

  • Time-Series Analysis : Use Arrhenius plots to determine activation energy.
  • Machine Learning : Train neural networks on kinetic datasets to predict reaction pathways.
  • Bayesian Inference : Model parameter distributions (e.g., rate constants) to account for experimental noise .

Q. How to integrate computational modeling with experimental data for this compound research?

  • Methodological Answer :

Model Selection : Choose DFT for electronic structure analysis or MD simulations for thermodynamic behavior.

Validation : Compare computational predictions (e.g., binding energies) with experimental results (e.g., calorimetry).

Iterative Refinement : Adjust force fields or basis sets based on empirical discrepancies to improve model accuracy .

Data Management and Ethical Considerations

Q. How to ensure ethical data sharing in this compound research collaborations?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo.
  • Licensing : Use Creative Commons licenses for datasets and cite primary sources to avoid plagiarism.
  • Ethical Review : Disclose conflicts of interest and obtain IRB approval for studies involving human or environmental samples .

Q. What strategies mitigate bias in this compound’s experimental design?

  • Methodological Answer :

  • Blinding : Randomize sample preparation and analysis to prevent observer bias.
  • Control Groups : Include negative/positive controls (e.g., inert catalysts) to validate results.
  • Peer Review : Pre-register study protocols on platforms like Open Science Framework for transparent critique .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.